Diethylcarbamothioate

Environmental fate Soil dissipation Herbicide persistence

Procure the authentic parent thiocarbamate scaffold (CAS 19045-48-8), the essential pharmacophoric backbone of thiobencarb and orbencarb. This monothiocarbamate (C(=O)S) is structurally distinct from dithiocarbamate chelators; it lacks the thiolate anion required for metal complexation. For laboratories requiring isomer-specific analytical standards, this compound provides the core moiety for investigating C-S bond cleavage pathways catalyzed by TmoAB monooxygenase systems. Ensure cold-chain storage at -20°C to maintain stability comparable to established SPE disk preservation protocols showing ≤20% loss over 180 days.

Molecular Formula C5H10NOS-
Molecular Weight 132.21 g/mol
Cat. No. B8642194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamothioate
Molecular FormulaC5H10NOS-
Molecular Weight132.21 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)[S-]
InChIInChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1
InChIKeyUAGGVDVXSRGPRP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamothioate: A Thiocarbamate Scaffold for Herbicide Selection and Research Applications


Diethylcarbamothioate (diethylcarbamothioic S-acid, CAS 19045-48-8) is the core thiocarbamate structural moiety underlying several commercial herbicides [1]. This C5H11NOS scaffold, with a molecular weight of 133.21 g/mol, serves as the pharmacophoric backbone for widely used rice paddy herbicides such as thiobencarb (S-[(4-chlorophenyl)methyl] diethylcarbamothioate, CAS 28249-77-6) and orbencarb (S-[(2-chlorophenyl)methyl] diethylcarbamothioate, CAS 34622-58-7) [2]. The parent diethylcarbamothioate structure contains the characteristic thiocarbamate functional group—C(=O)S—with two N-ethyl substituents that define its chemical reactivity and metabolic fate [3]. This scaffold is distinct from dithiocarbamate analogs such as diethyldithiocarbamate (DEDTC), which contain an additional sulfur atom (C(=S)S⁻) and exhibit fundamentally different metal-chelating properties [4].

Why Diethylcarbamothioate Derivatives Cannot Be Interchanged in Herbicide Formulations or Environmental Research


Generic substitution among diethylcarbamothioate derivatives is not scientifically valid due to position-specific chlorination effects that dictate both herbicidal selectivity and environmental fate profiles. Thiobencarb (para-chloro substitution) and orbencarb (ortho-chloro substitution) are structural isomers sharing identical molecular formulas (C12H16ClNOS, MW 257.78) yet exhibit distinct chromatographic retention behaviors (RT 13.3 min for orbencarb on XBridge C18 under standardized LC conditions) and divergent metabolic cleavage pathways [1]. The microbial degradation of thiobencarb proceeds via C-S bond cleavage by the TmoAB monooxygenase system, generating diethylcarbamothioic S-acid and 4-chlorobenzaldehyde—a pathway that is enzyme-specific and not generalizable to all diethylcarbamothioate esters [2]. Furthermore, the parent diethylcarbamothioic acid scaffold differs fundamentally from diethyldithiocarbamate-based compounds; the monothiocarbamate structure (C(=O)S) lacks the metal-chelating dithiocarbamate anion (C(=S)S⁻) required for copper/zinc complexation, precluding functional substitution in applications requiring metal-binding activity [3].

Quantitative Differentiation Evidence for Diethylcarbamothioate Derivatives: Comparative Dissipation, Selectivity, and Metabolic Data


Soil Persistence: Thiobencarb DT50 >46 Days Versus Clomazone 14.6 Days and Molinate 23.9 Days

Thiobencarb (S-[(4-chlorophenyl)methyl]diethylcarbamothioate) exhibits significantly prolonged soil persistence compared to alternative rice herbicides. In a field dissipation study conducted at two Australian rice-growing locations, thiobencarb demonstrated a soil dissipation half-life (DT50) of >46 days, whereas clomazone and molinate showed DT50 values of 14.6 days and 23.9 days, respectively, in the same surface soil under identical field conditions [1]. This represents a minimum 1.9-fold longer soil residence time for thiobencarb relative to molinate, and at least 3.2-fold longer relative to clomazone. Conversely, in floodwater, thiobencarb dissipated more rapidly (DT50 = 3.5 days) compared to clomazone (7.2 days) and molinate (5.1 days), indicating compartment-specific fate behavior that is distinct from its comparators [1].

Environmental fate Soil dissipation Herbicide persistence Rice paddy management

Aerobic Degradation Mechanism: Thiobencarb C-S Bond Cleavage via TmoAB Monooxygenase Versus N-Deethylation Pathways

Thiobencarb undergoes a novel aerobic degradation pathway in Acidovorax sp. strain T1 that is fundamentally distinct from previously reported thiocarbamate degradation routes. The TmoAB two-component flavin mononucleotide (FMN)-dependent monooxygenase system catalyzes C-S bond cleavage, directly generating diethylcarbamothioic S-acid and 4-chlorobenzaldehyde (4CDA) [1]. This pathway differs mechanistically from the N-deethylation, sulfoxidation, and hydroxylation routes previously documented for thiocarbamate degradation. TmoA shares only 28-32% amino acid sequence identity with the oxygenase components of pyrimidine monooxygenase from Agrobacterium fabrum, alkanesulfonate monooxygenase from Pseudomonas savastanoi, and dibenzothiophene monooxygenase from Rhodococcus sp. TmoB shares 25-37% identity with reported flavin reductases and exhibits specificity for NADH over NADPH [1].

Microbial degradation Bioremediation Enzymatic pathway Metabolite profiling

Sample Storage Stability: Thiobencarb on C18 SPE Disks Maintains ≤20% Loss Over 180 Days at -20°C

In a controlled storage stability study, thiobencarb (S-[(4-chlorophenyl)methyl] diethylcarbamothioate) extracted onto C18 solid-phase extraction (SPE) disks and stored at temperature regimes including -20°C exhibited losses of ≤20% over 180-day storage periods [1]. This stability profile matched that of 2,4-D, triclopyr, and molinate under identical conditions. In contrast, carbofuran was substantially less stable, with losses ranging from 13-100% depending on storage period. Notably, storage of thiobencarb in water at 4°C resulted in losses of 25-35%, demonstrating that SPE disk extraction with -20°C storage provides superior preservation compared to aqueous cold storage [1].

Analytical chemistry Sample preservation Environmental monitoring Pesticide residue analysis

Soil Mobility: Thiobencarb 70% Retention in 0-1 cm Layer Versus Fipronil 65% Under Flooded Rice Conditions

In a glasshouse study simulating flooded rice-growing conditions with leakage rates of 10 mm day⁻¹, thiobencarb exhibited strong surface soil retention, with 70% of the applied thiobencarb recovered from the 0-1 cm soil layer after 10 days, compared to 65% for fipronil [1]. Only 5-7% of thiobencarb was recovered from the 1-2 cm layer, and less than 2% from each 1 cm layer in the 2-10 cm region. Effluent leaching analysis showed 5-10% of applied thiobencarb leaching from soil cores, versus 10-20% for fipronil. Less than 20% of applied thiobencarb remained in the water column after 10 days due to rapid transfer to the soil phase [1].

Pesticide mobility Leaching potential Rice paddy hydrology Groundwater protection

Monothiocarbamate Versus Dithiocarbamate: Metal Chelation Capacity Absent in Diethylcarbamothioate Scaffold

The diethylcarbamothioate scaffold (C(=O)S) lacks the dithiocarbamate anion (C(=S)S⁻) required for metal chelation activity. Diethyldithiocarbamate (DEDTC, CAS 148-18-5 as sodium salt) functions as a zinc chelator that inhibits metalloproteinases, an activity exploited in cancer metastasis research and as the primary in vivo metabolite of disulfiram [1]. DEDTC demonstrates CYP450 enzyme inhibition with IC50 values of 850 nM in fluorescent high-throughput P450 assays [2]. In contrast, the parent diethylcarbamothioic acid (C5H11NOS, MW 133.21) contains a single sulfur atom in the thiocarbamate group (C(=O)SH) and does not form stable metal complexes. Methyl diethyldithiocarbamate, a derivative of DEDTC, inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats with an ID50 of 15.5 mg/kg [3], whereas comparable enzyme inhibition data for monothiocarbamate diethylcarbamothioate derivatives are not established.

Metal chelation Structural differentiation Drug metabolism Analytical interference

Positional Isomer Selectivity: Para-Chloro (Thiobencarb) Versus Ortho-Chloro (Orbencarb) Diethylcarbamothioate Esters

Thiobencarb (para-chloro substitution, CAS 28249-77-6) and orbencarb (ortho-chloro substitution, CAS 34622-58-7) are positional isomers with identical molecular formulas (C12H16ClNOS, MW 257.78) but distinct analytical and regulatory profiles. Under standardized LC-ESI-ITFT conditions (XBridge C18 3.5μm, 2.1×50mm column, water/acetonitrile with 0.1% formic acid, flow rate 200 μL/min), orbencarb exhibits a retention time of 13.3 minutes [1]. The para-substituted thiobencarb has a water solubility of 30 mg/L at 20°C and log Kow of 3.42 , while comparable measured values for orbencarb under identical conditions are not uniformly reported. Thiobencarb demonstrates aerobic soil half-life of 2-3 weeks and anaerobic soil half-life of 6-8 months .

Isomer differentiation Herbicide selectivity Chromatographic separation Structure-activity relationship

Diethylcarbamothioate Derivatives: Evidence-Based Application Scenarios for Procurement and Research


Rice Paddy Herbicide with Extended Soil Residual Activity

Thiobencarb is indicated for rice cultivation scenarios where prolonged soil residual weed control is required. Field dissipation data demonstrate a soil DT50 of >46 days, which is at least 1.9× longer than molinate (23.9 days) and 3.2× longer than clomazone (14.6 days) under identical Australian field conditions [5]. However, procurement decisions must incorporate thiobencarb's 'medium environmental hazard' classification at registered field rates, compared to clomazone's 'low hazard' designation [5]. The strong retention in the 0-1 cm soil layer (70% of applied material) supports effective control of emerging weed seedlings at the soil surface .

Environmental Fate Research on C-S Bond Cleavage Pathways

Thiobencarb serves as a specific substrate for investigating the TmoAB two-component FMN-dependent monooxygenase system in Acidovorax sp. strain T1. This enzyme system catalyzes C-S bond cleavage to yield diethylcarbamothioic S-acid and 4-chlorobenzaldehyde—a pathway that is not shared by other thiocarbamates degraded via N-deethylation or sulfoxidation routes [5]. TmoA shares only 28-32% sequence identity with related oxygenases, and TmoB shares 25-37% identity with flavin reductases, with specificity for NADH over NADPH [5]. Researchers investigating microbial thiocarbamate metabolism should procure thiobencarb specifically, as alternative diethylcarbamothioate derivatives may not induce or serve as substrates for this unique enzymatic pathway.

Long-Term Environmental Sample Archiving on SPE Media

For environmental monitoring programs requiring extended sample storage, thiobencarb demonstrates excellent stability when extracted onto C18 SPE disks and stored at -20°C, with losses of ≤20% over 180 days [5]. This preservation method is recommended over aqueous storage at 4°C, which resulted in 25-35% losses over comparable periods [5]. Multi-residue panels should account for differential stability: carbofuran degrades significantly faster (13-100% loss) under identical conditions, necessitating separate storage considerations or shorter archiving intervals for carbofuran-containing samples [5].

Analytical Reference Standard Procurement for Isomer-Specific Quantification

Accurate quantification of diethylcarbamothioate herbicides in environmental or food matrices requires isomer-specific reference standards. Thiobencarb (para-chloro, CAS 28249-77-6) and orbencarb (ortho-chloro, CAS 34622-58-7) exhibit distinct chromatographic retention behaviors—orbencarb elutes at 13.3 minutes on XBridge C18 under standardized LC conditions [5]—precluding their interchangeable use for calibration. Laboratories developing LC-MS/MS methods for thiocarbamate herbicide residues must procure both positional isomer standards. Thiobencarb reference data including water solubility (30 mg/L at 20°C) and log Kow (3.42) are well-established for method validation purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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